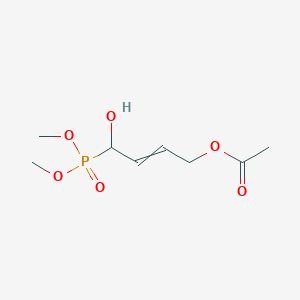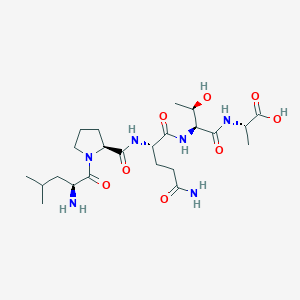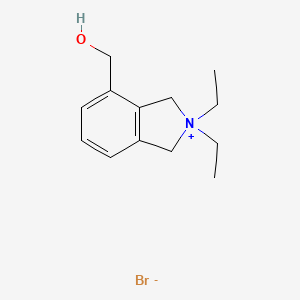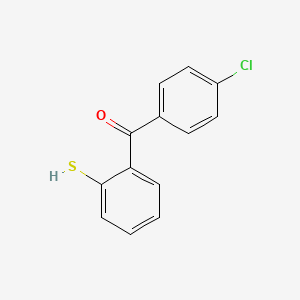![molecular formula C23H34O2Si B14224875 (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol CAS No. 827622-27-5](/img/structure/B14224875.png)
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure featuring multiple triple bonds and a silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol typically involves multiple steps, starting from simpler precursors. One common method involves the coupling of silyl-protected alkynes followed by selective deprotection and functionalization to introduce the diol group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, are also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be selectively reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the silyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield diketones, while reduction of the triple bonds can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its multiple triple bonds and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development and biochemical research. Its ability to form stable complexes with metal ions is of particular interest in bioinorganic chemistry.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical transformations makes it a valuable component in the manufacturing of high-performance materials.
Mecanismo De Acción
The mechanism by which (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds and functional groups allow it to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its silyl group can be selectively removed or modified, enabling further functionalization and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethynyl)triisopropylsilane: Similar in structure but contains a bromine atom instead of a diol group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group instead of a tri(propan-2-yl)silyl group.
(4-Ethynylphenyl)triisopropylsilane: Contains an ethynylphenyl group instead of a tetradeca-tetrayne structure.
Uniqueness
(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is unique due to its combination of multiple triple bonds, a silyl group, and a diol group. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
827622-27-5 |
|---|---|
Fórmula molecular |
C23H34O2Si |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(2S)-14-tri(propan-2-yl)silyltetradeca-3,5,11,13-tetrayne-1,2-diol |
InChI |
InChI=1S/C23H34O2Si/c1-20(2)26(21(3)4,22(5)6)18-16-14-12-10-8-7-9-11-13-15-17-23(25)19-24/h20-25H,7-10,19H2,1-6H3/t23-/m0/s1 |
Clave InChI |
NLVHCHGGLYJHTG-QHCPKHFHSA-N |
SMILES isomérico |
CC(C)[Si](C#CC#CCCCCC#CC#C[C@@H](CO)O)(C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si](C#CC#CCCCCC#CC#CC(CO)O)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)





![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
